N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE
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Overview
Description
N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a dimethylbenzenesulfonamido group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with an appropriate reagent to form the dichlorophenyl intermediate.
Sulfonamide Formation: The dichlorophenyl intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Amide Bond Formation: The sulfonamide derivative is finally reacted with a suitable acylating agent, such as propanoyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Application as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ETHANAMIDE: A similar compound with an ethanamide backbone instead of propanamide.
N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)BUTANAMIDE: A compound with a butanamide backbone.
Uniqueness
N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-14(18)15(19)9-13/h4-9,12,21H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWURSRRXARIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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